1-(Mesitylsulfonyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113674-76-3 |
|---|---|
Molecular Formula |
C14H21NO2S |
Molecular Weight |
267.39g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO2S/c1-11-9-12(2)14(13(3)10-11)18(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
MDCYBFIXXPOOKH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Mesitylsulfonyl Piperidine and Analogous Structures
Direct N-Sulfonylation Approaches to Piperidine (B6355638) Derivatives
The most straightforward method for preparing 1-(mesitylsulfonyl)piperidine analogs is through the direct N-sulfonylation of a piperidine core. This "late-stage sulfonylation" approach is advantageous for its high functional group tolerance, allowing the sulfonyl group to be introduced at the end of a synthetic sequence. vulcanchem.com
The standard procedure for N-sulfonylation involves the reaction of a piperidine derivative with mesitylsulfonyl chloride (2,4,6-trimethylbenzene-1-sulfonyl chloride). nih.gov This reaction is a nucleophilic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide bond. vulcanchem.com The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. vulcanchem.comcore.ac.uk
Common bases used for this transformation include tertiary amines such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). vulcanchem.comcore.ac.uk The choice of solvent is often an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) to ensure the reactants remain soluble and to prevent unwanted side reactions with water. vulcanchem.com For example, the synthesis of 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one can be achieved by reacting the free amine of the spiro-piperidine intermediate with mesitylsulfonyl chloride and triethylamine in anhydrous DCM. vulcanchem.com Similarly, various substituted 1,4'-bipiperidines and other piperidine-containing structures have been successfully sulfonylated using this standard procedure at room temperature. nih.gov
Table 1: Examples of Direct N-Sulfonylation with Mesitylsulfonyl Chloride
| Piperidine Substrate | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-(p-tolyl)piperidine | Not specified | Not specified | 1-(Mesitylsulfonyl)-4-(p-tolyl)piperidine | 73% | nih.gov |
| Spiro[chromane-2,4'-piperidin]-4-one (free amine) | Triethylamine (Et₃N) | Dichloromethane (DCM) | 1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one | Good | vulcanchem.com |
| Deprotected thiazolidinone-piperidine intermediate | Triethylamine (Et₃N) | Dichloromethane (DCM) | 2-(1-(mesitylsulfonyl)piperidin-4-yl)-3-((1-methyl-1,2,5,6-tetrahydropyridin-3-yl)methyl)thiazolidin-4-one | Good | core.ac.uk |
The efficiency and yield of N-sulfonylation reactions can be significantly influenced by the choice of solvent, base, and reaction temperature. nih.gov In a study on the sulfonylation of quinoline (B57606) N-oxides, which shares principles with piperidine sulfonylation, various solvents were tested. Dichloromethane (DCM) was identified as the most effective solvent, providing a 67% yield, while other solvents like THF, 1,4-dioxane, and acetonitrile (B52724) resulted in lower yields. nih.gov
The nature and stoichiometry of the base are also critical. In the same study, secondary amines were tested, with diethylamine (B46881) providing a significantly higher yield (79% after optimization) compared to more sterically hindered bases like diisopropylamine (B44863) or other cyclic amines like morpholine (B109124) and piperidine, which gave low yields (~10%). nih.gov This suggests that steric hindrance around the basic nitrogen can impact its effectiveness in this transformation. Increasing the equivalents of the base was also shown to improve the product yield. nih.gov While these specific optimizations were for a different heterocyclic system, the principles are broadly applicable to the N-sulfonylation of piperidines, where "standard conditions" often involve triethylamine in DCM at room temperature, suggesting these are robust and generally high-yielding conditions for many substrates. nih.gov
Table 2: General Optimization Parameters for N-Sulfonylation Reactions
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Solvent | DCM vs. THF, Dioxane, MeCN | DCM often provides the highest yields. | nih.gov |
| Base | Diethylamine vs. Diisopropylamine | Less sterically hindered bases can lead to better yields. | nih.gov |
| Base Stoichiometry | Increasing equivalents from 1.5 to 2.0 | Higher equivalents of base can improve reaction yield. | nih.gov |
| Temperature | 0°C to room temperature | Many reactions proceed efficiently at room temperature. | vulcanchem.comnih.gov |
Reaction of Piperidines with Mesitylsulfonyl Chloride
De Novo Synthesis of the Piperidine Ring Bearing a Mesitylsulfonyl Group
An alternative to direct sulfonylation is the construction of the piperidine ring itself from acyclic precursors that already contain the N-mesitylsulfonyl group. This approach allows for the formation of complex piperidine structures that may not be accessible through functionalization of a pre-formed ring.
A powerful strategy for forming piperidine rings involves the intramolecular cyclization triggered by an N-sulfonyliminium ion. usm.eduusm.edu These reactive electrophilic intermediates are typically generated in situ from the condensation of an N-sulfonylated amine with an aldehyde. usm.edu The cyclization is often a Pictet-Spengler or aza-Prins type reaction, where a tethered nucleophile (like an aromatic ring or an alkene) on the N-sulfonyl amine attacks the iminium ion to form the six-membered ring. usm.eduresearchgate.net
The formation of the N-sulfonyliminium ion often requires activation by a Lewis acid catalyst. usm.eduusm.edu Studies have shown that transition metal triflates are effective Lewis acids for this purpose, capable of activating the relatively inert sulfonamide nitrogen. usm.eduusm.edu A screen of catalysts indicated that scandium(III), stannous(II), and copper(II) triflates resulted in the fastest conversion to the N-sulfonyl piperidine product. usm.edu
Radical cyclizations offer another versatile route to N-sulfonylated piperidines. mdpi.com These methods typically involve the generation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization. For instance, an N-radical can be formed from an N-allylarylsulfonamide, which then cyclizes. acs.org A specific sequence involves xanthate addition to an N-allylarylsulfonamide, followed by treatment with a radical initiator like dilauroyl peroxide to trigger a 1,4-aryl migration cascade, ultimately leading to a 3-arylpiperidine derivative. acs.org
Copper catalysis is also prominent in radical-mediated approaches. mdpi.com A copper catalyst can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to generate a carbon radical at the δ-position. This carbon radical can then be functionalized and cyclized. mdpi.comnih.gov This strategy enables the conversion of simple acyclic amines into complex piperidine structures. nih.gov
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to synthesize chiral piperidines. nih.govdicp.ac.cn
Several strategies have been explored to achieve enantiocontrol in the synthesis of N-sulfonylated piperidines:
Chiral Catalysts: In N-sulfonyliminium ion cyclizations, chiral ligands such as PyBOX have been investigated to induce asymmetry, although with limited initial success. usm.eduusm.edu A more successful approach involves a chiral copper catalyst to mediate the regio- and enantioselective δ C-H cyanation of acyclic amines. nih.gov This method installs a cyano group with high enantioselectivity, which can then be converted into a chiral piperidine ring, as demonstrated in the first asymmetric synthesis of the drug niraparib. nih.gov
Chemo-enzymatic Methods: A powerful approach combines chemical synthesis with biocatalysis. nih.gov One such method uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines with precise stereochemistry. nih.gov
Chiral Auxiliaries and Reagents: A rhodium-catalyzed reductive transamination reaction uses a chiral primary amine as a source of chirality. dicp.ac.cn This amine displaces the nitrogen atom of a pyridinium (B92312) salt and induces chirality in the newly formed piperidine ring during a transfer hydrogenation process. dicp.ac.cn
Table 3: Asymmetric Strategies for Chiral Piperidine Synthesis
| Strategy | Methodology | Key Reagent/Catalyst | Reference |
|---|---|---|---|
| Catalytic Asymmetric C-H Functionalization | Radical-mediated δ C-H cyanation of acyclic amines | Chiral Copper Catalyst | nih.gov |
| Chemo-enzymatic Dearomatization | One-pot amine oxidase/ene imine reductase cascade | Amine Oxidase / Ene Imine Reductase | nih.gov |
| Catalytic Asymmetric Transamination | Reductive transamination of pyridinium salts | [RhCp*Cl₂]₂ with a chiral primary amine | dicp.ac.cn |
| Catalytic Asymmetric Cyclization | N-sulfonyliminium ion cyclization | Metal triflates with chiral ligands (e.g., PyBOX) | usm.eduusm.edu |
Radical-Mediated Cyclization Strategies for N-Sulfonylated Piperidines
Stereochemical Control in the Synthesis of Substituted N-Mesitylsulfonyl Piperidines
Achieving stereochemical control is a critical challenge in the synthesis of substituted piperidines, as the biological activity of such molecules can be highly dependent on their three-dimensional structure. usm.edu The N-mesitylsulfonyl group, beyond its role as a protecting group, can be instrumental in directing the stereochemical outcome of synthetic transformations.
The steric bulk of N-sulfonyl groups, such as the closely related tosyl group, can effectively shield one face of a reactive intermediate, directing incoming nucleophiles to the opposite side. This steric hindrance is a powerful tool for establishing a specific stereochemistry relative to the piperidine ring. For instance, in the synthesis of 2,5,6-trisubstituted piperidines from a 2H-pyridinone intermediate, the bulky N-tosyl group directs the nucleophilic attack to occur from the side opposite the sulfonyl group, resulting in the preferential formation of cis-substituted products. nih.gov This principle is directly applicable to N-mesitylsulfonyl derivatives, where the additional methyl groups on the aryl ring would impart even greater steric influence.
Another key strategy involves the use of N-sulfonyliminium ions as reactive intermediates. The development of catalytic, asymmetric syntheses utilizing these ions is an active area of research. usm.edu By employing chiral ligands, such as PyBOX ligands, in combination with metal triflate catalysts, it is possible to induce asymmetry during the cyclization event that forms the piperidine ring. usm.edu
Furthermore, in radical cyclization reactions to form piperidines, the choice of reagents can have a profound impact on the diastereoselectivity. A study on the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which are N-sulfonylated, demonstrated a significant enhancement in diastereoselectivity. While cyclization with tributyltin hydride gave modest trans/cis ratios (3:1 to 6:1), switching the radical initiator and hydrogen atom donor to tris(trimethylsilyl)silane (B43935) dramatically improved the diastereomeric ratio to as high as 99:1 in some cases. acs.org This improvement is attributed to a cascade process that allows for the selective rearrangement of the minor stereoisomer, a process favored by the slower trapping of the piperidine radical by tris(trimethylsilyl)silane. acs.org
Control over regioselectivity and stereoselectivity can also be achieved by a careful selection of both the N-protecting group and the catalyst. In rhodium-catalyzed C-H insertion reactions, N-sulfonyl-piperidines (specifically N-brosyl-piperidine) combined with a specific rhodium catalyst, Rh₂(R-TPPTTL)₄, led to highly diastereoselective functionalization at the C2 position of the piperidine ring. nih.gov
Table 1: Methods for Stereochemical Control in N-Sulfonyl Piperidine Synthesis
| Method | Key Principle | N-Sulfonyl Group Role | Outcome | Citations |
|---|---|---|---|---|
| Substrate-Controlled Addition | Steric hindrance from the bulky sulfonyl group directs the approach of a nucleophile. | Steric Director | High diastereoselectivity (e.g., cis-products). | nih.gov |
| Catalytic Asymmetric Cyclization | Chiral ligands (e.g., PyBOX) and Lewis acid catalysts induce asymmetry in reactions involving N-sulfonyliminium ions. | Activating & Protecting Group | Enantioselective piperidine formation. | usm.edu |
| Radical Cyclization | Choice of radical initiator/trap (e.g., tris(trimethylsilyl)silane) allows for selective rearrangement of minor isomers. | Protecting Group | Enhanced diastereoselectivity (up to 99:1). | acs.org |
| Catalyst-Controlled C-H Functionalization | Specific rhodium catalysts work in concert with the N-sulfonyl group to direct site-selective and stereoselective C-H insertion. | Directing Group | High diastereoselectivity for C2 functionalization. | nih.gov |
Advanced Synthetic Techniques for Efficient Production of N-Mesitylsulfonyl Piperidines
Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, scalability, and access to novel chemical space. The production of N-mesitylsulfonyl piperidines and related structures benefits significantly from these innovations, particularly continuous flow synthesis and novel catalytic methods.
Continuous Flow Synthesis Methods Applicable to Piperidine Derivatives
Continuous flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, improved safety, and enhanced scalability. organic-chemistry.orgbeilstein-journals.org These benefits have been harnessed for the efficient synthesis of piperidine derivatives.
A notable example is a highly diastereoselective continuous flow protocol for the rapid synthesis of α-chiral piperidines. This method uses readily available N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines with high yields (typically >80%) and excellent diastereoselectivity (>90:10 dr) in a matter of minutes. organic-chemistry.orgacs.org The process allows for precise control over reaction parameters and can be scaled up smoothly, demonstrating its practical utility. organic-chemistry.orgacs.org
Flow electrochemistry represents another powerful technique for piperidine synthesis. An efficient and readily scalable anodic α-methoxylation of N-formylpiperidine has been achieved in an undivided electrochemical flow cell. nih.govnih.gov This method avoids chemical oxidizing agents and provides a key methoxylated intermediate that serves as a precursor to an N-formyliminium ion, enabling the introduction of carbon nucleophiles at the 2-position of the piperidine ring. nih.govnih.gov Other flow methods include electroreductive cyclization in a microreactor, which provides good yields compared to batch reactions. d-nb.info The development of these processes, often integrated with in-line analytical tools like IR spectroscopy, allows for precise reaction control and efficient production of complex piperidine-containing molecules. nih.gov
Table 2: Advanced Flow Synthesis Techniques for Piperidine Derivatives
| Technique | Description | Key Advantages | Citations |
|---|---|---|---|
| Diastereoselective Grignard Addition | A continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents. | Rapid (minutes), high yield (>80%), high diastereoselectivity (>90:10 dr), scalable. | organic-chemistry.orgacs.org |
| Flow Electrosynthesis | Anodic α-methoxylation of N-formylpiperidine in a microfluidic electrolysis cell. | Scalable, avoids chemical oxidants, provides versatile intermediate for C2-functionalization. | nih.govnih.gov |
| Electroreductive Cyclization | Cyclization of imines with terminal dihaloalkanes in a flow microreactor. | Good yields, preparative scale via continuous electrolysis. | d-nb.info |
| Multi-step Flow Synthesis | A sequence of microreactors with integrated purification and in-line analytics. | Precise control, telescoping of reaction steps, efficient production of complex targets. | nih.gov |
Enzyme-Catalyzed Functionalization and Radical Cross-Coupling in Piperidine Synthesis
The convergence of biocatalysis and modern synthetic methods like radical cross-coupling has opened new, highly efficient pathways for the functionalization of saturated heterocycles such as piperidine. medhealthreview.comnih.govacs.org This modular approach streamlines the synthesis of complex, three-dimensional molecules that were previously difficult to access. medhealthreview.comnews-medical.net
A groundbreaking strategy combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. medhealthreview.comnih.gov In the first step, an enzyme, such as a specifically engineered hydroxylase, is used to precisely install a hydroxyl group at a specific site on a piperidine molecule. medhealthreview.comchemistryviews.org This enzymatic C-H oxidation is highly selective, mirroring strategies used for flat aromatic molecules but adapted for 3D structures. medhealthreview.comnih.gov In the second step, the newly installed hydroxyl group serves as a handle for a radical cross-coupling reaction, often using nickel electrocatalysis. medhealthreview.comnews-medical.net This method efficiently forges new carbon-carbon bonds, connecting molecular fragments without the need for expensive catalysts like palladium or additional protecting group manipulations. medhealthreview.comnews-medical.net This two-step process can reduce synthetic sequences from as many as 17 steps down to 2-5, dramatically improving efficiency. medhealthreview.comnews-medical.net
Enzymes are also employed in other sophisticated transformations. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines uses an amine oxidase/ene imine reductase cascade to convert tetrahydropyridines into stereo-defined substituted piperidines. nih.gov Furthermore, engineered variants of cytochrome P450 have been developed to perform enantioselective α-C-H functionalization of cyclic amines via carbene transfer, creating new chiral carbon-carbon bonds with high stereoselectivity. rochester.edu
Radical-mediated reactions are a cornerstone of modern piperidine synthesis. nih.gov Beyond the cross-coupling reactions mentioned above, intramolecular radical cyclizations are widely used. nih.gov For example, photoredox catalysis can generate aryl radicals from linear aryl halide precursors, which then undergo regioselective cyclization to construct complex spirocyclic piperidines under mild conditions. nih.gov
Table 3: Enzymatic and Radical Methods in Piperidine Synthesis
| Method Type | Specific Technique | Description | Outcome | Citations |
|---|---|---|---|---|
| Enzymatic | Biocatalytic C-H Oxidation | Engineered hydroxylase enzymes selectively install -OH groups on the piperidine ring. | Precise, site-selective functionalization creating a handle for further reactions. | medhealthreview.comacs.orgchemistryviews.org |
| Enzymatic | Chemo-enzymatic Dearomatization | An amine oxidase/ene imine reductase cascade converts tetrahydropyridines to chiral piperidines. | Highly stereoselective synthesis of substituted piperidines. | nih.gov |
| Radical | Ni-Electrocatalytic Cross-Coupling | Uses the -OH handle from enzymatic oxidation for C-C bond formation with aryl iodides. | Efficient, modular construction of complex piperidines. | medhealthreview.comnews-medical.netchemistryviews.org |
| Radical | Photoredox-Mediated Cyclization | An organic photoredox catalyst initiates radical formation from aryl halides, leading to intramolecular cyclization. | Synthesis of complex spirocyclic piperidines under mild conditions. | nih.gov |
Reactivity and Chemical Transformations of N Mesitylsulfonyl Piperidines
Chemical Reactions Involving the N-Mesitylsulfonyl Group
The mesitylsulfonyl group in 1-(Mesitylsulfonyl)piperidine is not merely a protecting group but an active participant in directing and facilitating a variety of chemical transformations. Its steric bulk and electronic properties play a crucial role in the reactivity of the entire molecule.
Role of Mesitylsulfonyl as a Directing Group in Chemical Transformations (e.g., C-H functionalization)
The sulfonamide moiety, including the mesitylsulfonyl group, is a recognized directing group in transition-metal-catalyzed C-H functionalization reactions. vulcanchem.com This directing ability allows for the selective activation of specific C-H bonds within the piperidine (B6355638) ring, enabling the introduction of new functional groups at positions that would otherwise be difficult to access.
For instance, the sulfonamide can direct palladium-catalyzed arylation at the α-position of the piperidine ring. vulcanchem.com This strategic functionalization provides a rapid method for diversifying the core structure of piperidine-containing molecules, which is of significant interest in medicinal chemistry. vulcanchem.com The ability to selectively modify the piperidine scaffold is a powerful tool in the synthesis of complex molecules and potential drug candidates. vulcanchem.comusm.edu
The directing effect of the mesitylsulfonyl group stems from its ability to coordinate with the metal catalyst, bringing the catalytic center in close proximity to the targeted C-H bond. This chelation-assisted strategy enhances both the rate and selectivity of the reaction. magtech.com.cn While pyridine (B92270) is a more commonly used directing group in C-H activation chemistry, the use of sulfonamides like the mesitylsulfonyl group offers alternative reactivity and selectivity profiles. rsc.org
Sulfonyl Transfer and Exchange Reactions
While specific examples of sulfonyl transfer and exchange reactions involving this compound are not extensively detailed in the provided search results, the broader context of sulfonyl hydrazides and their reactions provides insight into the potential reactivity of the mesitylsulfonyl group. N-sulfonyl hydrazones, which are structurally related to sulfonamides, are known to undergo various transformations where the sulfonyl group plays a key role. wiley.com For example, copper-catalyzed aerobic oxidative coupling of aromatic sulfonyl hydrazides with amines leads to the formation of new sulfonamides, demonstrating a form of sulfonyl group transfer. sioc-journal.cn This suggests that under appropriate conditions, the mesitylsulfonyl group in this compound could potentially participate in similar exchange reactions, allowing for the introduction of different sulfonyl groups or other functionalities.
Functionalization of the Piperidine Ring in Mesitylsulfonyl Derivatives
The presence of the N-mesitylsulfonyl group significantly influences the reactivity of the piperidine ring, enabling selective functionalization at various positions.
Site-Selective Functionalization Strategies of the Piperidine Core
The functionalization of the piperidine core in N-sulfonyl derivatives can be controlled to achieve remarkable site selectivity. nih.govnih.govresearchgate.net The choice of catalyst and the nature of the N-protecting group, such as a sulfonyl group, are critical factors in determining the position of functionalization. nih.govnih.govresearchgate.net
For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of N-sulfonyl piperidines. nih.govnih.govresearchgate.net By carefully selecting the rhodium catalyst and the specific sulfonyl group (e.g., N-brosyl-piperidine), functionalization can be directed to the C-2 position of the piperidine ring. nih.govnih.govresearchgate.net In contrast, different protecting groups can steer the functionalization to the C-4 position. nih.govnih.govresearchgate.net Functionalization at the C-3 position is more challenging due to the deactivating inductive effect of the nitrogen atom and often requires indirect methods. nih.gov
These strategies highlight the sophisticated level of control that can be achieved in the synthesis of substituted piperidines, allowing for the preparation of specific positional analogues of biologically active molecules. nih.govnih.govresearchgate.net
Remote C-H Functionalization and Derivatization
Remote C-H functionalization, which involves the activation of C-H bonds that are not in close proximity to a directing group, is a challenging yet highly desirable transformation in organic synthesis. nih.govrsc.org While direct remote functionalization of this compound is not explicitly detailed, the principles of such reactions are relevant. These strategies often rely on the formation of larger, less favorable metallacycle intermediates to activate distal C-H bonds. rsc.org
The development of catalytic systems that can achieve para-selective C-H functionalization of arenes offers a glimpse into the possibilities of controlling reactivity at remote positions. nih.gov In the context of N-mesitylsulfonyl piperidines, this could translate to functionalizing more distant carbons on the piperidine ring or on substituents attached to it. While still an emerging area, the ability to perform remote C-H functionalization would provide new retrosynthetic disconnections for the synthesis of complex piperidine-containing molecules. rsc.org
Applications as Reagents and Intermediates in Complex Organic Synthesis
This compound and related N-sulfonyl piperidines are valuable intermediates in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The piperidine scaffold is a common motif in many FDA-approved drugs. usm.edu
The mesitylsulfonyl group, with its steric bulk and electron-withdrawing nature, can be used to influence the conformation and reactivity of the piperidine ring. vulcanchem.com This control is crucial in the construction of complex, multi-ring systems. For example, in the synthesis of spirocyclic compounds, the mesitylsulfonyl group can be introduced late in the synthetic sequence to avoid potential steric hindrance during the formation of the spirocycle. vulcanchem.com
Furthermore, the C-H functionalization reactions directed by the mesitylsulfonyl group provide a direct route to substituted piperidines that can serve as key building blocks for more elaborate structures. vulcanchem.com The ability to selectively introduce functional groups at specific positions on the piperidine ring is a significant advantage in the total synthesis of natural products and the design of new therapeutic agents. usm.edumdpi.com
Below is a table summarizing the reactivity and applications of this compound:
| Reaction Type | Role of Mesitylsulfonyl Group | Position of Functionalization | Key Applications | References |
| C-H Functionalization | Directing Group | α-position | Diversification of piperidine core for medicinal chemistry | vulcanchem.com |
| Site-Selective Functionalization | Control of Selectivity | C-2, C-4 | Synthesis of positional analogues of bioactive molecules | nih.govnih.govresearchgate.net |
| Complex Synthesis | Intermediate | Not Applicable | Synthesis of spirocyclic compounds, natural products, and pharmaceuticals | usm.eduvulcanchem.commdpi.com |
Utility in C-N Bond Formation Processes
The primary role of the mesitylsulfonyl group in many synthetic sequences is that of a protecting group for the piperidine nitrogen. The strong electron-withdrawing nature of the sulfonyl group significantly decreases the nucleophilicity of the nitrogen atom, rendering it unreactive towards many electrophiles and preventing its participation in typical C-N bond-forming reactions under standard conditions.
The true utility in C-N bond formation is realized upon the cleavage of the N-S bond. This deprotection step regenerates the free secondary amine (piperidine), which is a potent nucleophile. This liberated amine can then readily participate in a wide array of classical and modern C-N bond-forming reactions, including:
Buchwald-Hartwig Amination: The resulting piperidine can be coupled with aryl halides or triflates in palladium-catalyzed cross-coupling reactions to form N-arylpiperidines. organic-chemistry.orgwikipedia.orgalfa-chemistry.com
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylpiperidines.
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpiperidines (amides).
In more advanced applications, the N-S bond of N-sulfonyl imine derivatives can act as an internal oxidant in transition-metal-catalyzed reactions. For instance, rhodium(III)-catalyzed reactions between N-sulfonyl ketimines and alkynes can proceed via C-H bond functionalization and desulfonylation to afford highly functionalized pyridines. researchgate.net This represents a redox-neutral pathway where the N-S bond is cleaved during the C-N bond-forming annulation process. researchgate.net
Precursors for Advanced Heterocyclic Scaffolds and Chemical Libraries
N-Mesitylsulfonyl piperidines are valuable starting materials for constructing complex molecular architectures and for the generation of chemical libraries aimed at drug discovery. The sulfonyl group is not merely a passive protecting group in these contexts but an active enabler of sophisticated chemical transformations.
Directing Group in C-H Functionalization: The sulfonamide moiety can serve as a directing group in transition-metal-catalyzed C–H functionalization reactions. vulcanchem.commagtech.com.cn This strategy allows for the selective introduction of substituents at otherwise unreactive positions of the piperidine ring. For example, palladium-catalyzed arylation can be directed to the α-position of this compound-2-carboxylic acid, enabling rapid diversification of the core structure. vulcanchem.com Similarly, transannular C-H functionalization at the 4-position of the piperidine ring has been achieved using palladium catalysis with specifically designed N-directing groups. nih.gov This method provides a powerful tool for elaborating the piperidine scaffold to access novel chemical space.
Precursors for N-Sulfonyliminium Ion Cyclizations: A key transformation utilizing N-sulfonyl piperidine derivatives is their conversion into N-sulfonyliminium ions, which are potent electrophiles for intramolecular cyclization reactions. usm.edudigitellinc.com These reactions are typically triggered by a Lewis acid, such as tin(II) triflate (Sn(OTf)₂) or scandium(III) triflate (Sc(OTf)₃), which activates the relatively inert sulfonamide nitrogen to condense with an aldehyde. usm.edu The resulting N-sulfonyliminium ion intermediate then undergoes cyclization with a tethered nucleophile (e.g., an alkene or an electron-rich aromatic ring) to generate complex polycyclic systems. usm.edunih.gov This methodology has been successfully applied to produce vinyl-substituted tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids. nih.gov
| Precursor Type | Lewis Acid Catalyst | Reactant | Resulting Scaffold | Reference |
|---|---|---|---|---|
| N-sulfonyl homoallylic amine | Sc(OTf)₃, Sn(OTf)₂, Cu(OTf)₂ | Aldehyde (e.g., 3-phenylpropanal) | N-sulfonyl piperidine | usm.edu |
| Aryl-containing allylic N,O-acetal | Sn(OTf)₂ | (Intramolecular) | Vinyl-substituted Tetrahydroisoquinoline | nih.gov |
| Aryl-containing allylic N,O-acetal | Sn(OTf)₂ | (Intramolecular) | Vinyl-substituted Tetrahydro-1H-β-carboline | nih.gov |
Mechanistic and Theoretical Investigations of N Mesitylsulfonyl Piperidine Chemistry
Computational Chemistry Studies on Structure and Reactivity
Computational chemistry has emerged as a powerful tool for dissecting the intricate details of chemical reactions involving 1-(Mesitylsulfonyl)piperidine. Through the use of sophisticated theoretical models, researchers can gain profound insights into the underlying factors that govern the structure, reactivity, and selectivity of these transformations.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity
Density Functional Theory (DFT) has proven to be an invaluable method for elucidating the mechanistic pathways and predicting the selectivity of reactions involving N-sulfonylated piperidines. By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the construction of detailed potential energy surfaces that map out the most favorable reaction routes. mdpi.com These calculations can reveal the activation barriers for different pathways, thereby explaining observed product distributions and stereoselectivities. researchgate.netresearchgate.netbeilstein-journals.org
For instance, in glycosylation reactions, DFT calculations have been instrumental in understanding how different promoters can lead to either α- or β-linked products. nih.gov The calculations demonstrate that the selection of a promoter dictates the formation of distinct reactive intermediates, which then proceed through stereoselective SN2-like mechanisms. nih.gov Similarly, in copper-catalyzed arylation-cyclization reactions, DFT studies have shown that the reaction sequence—whether aryl transfer precedes ring closure or vice versa—can be determined by comparing the free energy profiles of the possible routes. beilstein-journals.org These computational models often highlight the crucial role of non-covalent interactions and the electronic nature of substituents in directing the stereochemical outcome. mdpi.combeilstein-journals.org
Table 1: Representative Energy Differences Calculated by DFT for Reaction Intermediates
| Reaction Type | Intermediates Compared | Calculated Energy Difference (kcal/mol) | Favored Intermediate | Reference |
| Glycosylation | α- and β-linked glycosyl tosylates | 2.0 | β-linked tosylate | nih.gov |
| Glycosylation | BF3-adduct of α- and β-anomers | 1.2 | α-anomer adduct | nih.gov |
This table provides illustrative examples of how DFT calculations are used to determine the relative stabilities of key intermediates, which in turn dictates the reaction's selectivity.
Molecular Dynamics (MD) Simulations in Understanding Conformational Dynamics and Interactions
While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like piperidine (B6355638) derivatives and for understanding how they interact with their environment, such as solvent molecules or biological macromolecules. mdpi.comescholarship.org
For N-mesitylsulfonyl piperidine and related structures, MD simulations can reveal the preferred conformations (e.g., chair, boat, twist-boat) and the energy barriers associated with their interconversion. rsc.orgosti.gov This conformational flexibility can be critical in determining the molecule's reactivity and how it binds to a receptor or enzyme active site. mdpi.com For example, simulations can show how the orientation of the bulky mesitylsulfonyl group influences the accessibility of the piperidine ring for a given reaction. In the context of drug design, MD simulations combined with methods like the molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) can be used to calculate the binding free energy between a piperidine-containing ligand and its protein target, offering insights into the key interactions that drive binding affinity and specificity. mdpi.com
Analysis of Electronic Structure and Energetic Profiles of Transformations
A thorough analysis of the electronic structure and energetic profiles provides a fundamental understanding of the transformations involving this compound. Calculations can map out the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and quantify the energetic changes throughout a reaction. mdpi.comresearchgate.net
Electronic structure analysis helps to rationalize the reactivity observed. For example, the partial positive charge on a carbon atom, as revealed by population analysis, might indicate its susceptibility to nucleophilic attack. The shape and energy of the LUMO can predict the trajectory of an incoming nucleophile. In piperidine systems, the electronic properties of the nitrogen atom and the influence of the electron-withdrawing mesitylsulfonyl group are of particular interest, as they modulate the nucleophilicity and basicity of the nitrogen, and can stabilize adjacent carbocations or radical intermediates.
Elucidation of Reaction Mechanisms Involving Mesitylsulfonyl Piperidines
The mesitylsulfonyl group plays a significant role in directing the course of reactions involving the piperidine ring, primarily through the formation of key reactive intermediates like N-sulfonyliminium ions and radical species.
Mechanistic Pathways of N-Sulfonyliminium Ion Chemistry in Ring Formation
N-sulfonyliminium ions are potent electrophilic intermediates that are central to many ring-forming reactions used to construct piperidine scaffolds. usm.eduusm.edu These ions are typically generated from N-sulfonylated precursors, where the electron-withdrawing sulfonyl group enhances the electrophilicity of the iminium carbon. The use of a bulky mesitylsulfonyl group can offer steric advantages in controlling the stereochemical outcome of subsequent reactions.
The formation of piperidines via N-sulfonyliminium ions often involves the condensation of an N-sulfonylated amine with an aldehyde or ketone, followed by an intramolecular cyclization. usm.edu Lewis or Brønsted acids are frequently employed to facilitate the formation of the iminium ion. usm.edunih.gov Mechanistic studies, including NMR experiments, have in some cases identified transient acyclic iminium ion species as the key reactive intermediates. nih.gov The stereoselectivity of these cyclizations can often be rationalized by analyzing the transition state models of the acyclic iminium ion, where factors like steric hindrance and chelation control influence the facial selectivity of the nucleophilic attack that closes the ring. nih.gov
Radical Reaction Mechanisms and Identification of Key Intermediates
The involvement of radical intermediates provides an alternative and powerful avenue for the functionalization of piperidine rings. mdpi.com Radical reactions can be initiated under mild conditions, often using photoredox catalysis or radical initiators, and can enable C-H functionalization or the formation of C-C bonds that are challenging to forge through ionic pathways. uiowa.edu
In reactions involving N-mesitylsulfonyl piperidines, a radical may be generated on the piperidine ring itself. The stability of these radical intermediates is a key factor in the feasibility of the reaction. allen.in Mechanistic investigations often focus on identifying these transient species. Plausible mechanisms can be constructed based on experimental observations and supported by computational studies. chemrxiv.org For example, a reaction might proceed through a radical chain mechanism where a carbon-centered radical is trapped by a suitable reagent. chemrxiv.org The identification of key intermediates, even if they are too fleeting to be isolated, is crucial for understanding and optimizing these radical transformations. allen.in
Catalytic Cycles in Transformations Utilizing Piperidine Derivatives
The synthesis of N-sulfonyl piperidine scaffolds is often achieved through catalytic intramolecular cyclization reactions, such as the Pictet-Spengler or aza-Prins/Ritter type reactions. usm.eduusm.edu These transformations are typically catalyzed by Lewis acids, which activate the sulfonamide precursor to generate a key reactive intermediate, the N-sulfonyliminium ion. usm.edu
A general catalytic cycle for the Lewis acid-catalyzed synthesis of an N-sulfonyl piperidine framework is initiated by the condensation of a sulfonamide with an aldehyde. The Lewis acid catalyst, often a metal triflate, coordinates to the oxygen atom of the sulfonamide, increasing the electrophilicity of the sulfur atom and activating the nitrogen. This facilitates the formation of the N-sulfonyliminium ion. This highly electrophilic species then undergoes an intramolecular nucleophilic attack from an appended functional group (e.g., an aryl ring in a Pictet-Spengler reaction or an alkene in an aza-Prins reaction) to forge the new carbon-carbon bond, completing the piperidine ring. usm.edudepaul.edu The catalyst is then regenerated and can enter a new cycle.
Kinetic Studies of Relevant Chemical Transformations
Kinetic studies are essential for understanding the rates of chemical reactions and the various factors that control them. For transformations involving this compound and related compounds, these studies provide insight into reaction mechanisms and help optimize conditions for desired outcomes. researchgate.net
The rate of a chemical reaction is determined by monitoring the change in concentration of reactants or products over time. researchgate.net Several factors influence the kinetics of chemical transformations involving N-sulfonyl piperidines.
Nature of the Catalyst: The choice of catalyst is paramount. In studies on the synthesis of N-sulfonyl piperidines via Pictet-Spengler cyclization, a screening of various Lewis acid catalysts (metal triflates) revealed significant differences in reaction conversion, which is indicative of their effect on the reaction rate. usm.eduusm.edu Initial findings showed that scandium(III), stannous(II), and copper(II) triflates provided the fastest conversions to the N-sulfonyl piperidine product, whereas other triflates like lanthanum(III) and magnesium(II) resulted in little to no conversion under the same time frame. usm.eduusm.edu
| Catalyst (Metal Triflate) | Relative Conversion Rate | Notes |
|---|---|---|
| Scandium(III) triflate | Fast | High conversion to product observed. |
| Stannous(II) triflate | Fast | High conversion to product observed. |
| Copper(II) triflate | Fast | High conversion to product observed. |
| Lanthanum(III) triflate | Very Slow / No Reaction | Little to no conversion observed. |
| Magnesium(II) triflate | Very Slow / No Reaction | Little to no conversion observed. |
| Sodium(I) triflate | Very Slow / No Reaction | Little to no conversion observed. |
Structure of the Sulfonyl Group: The electronic and steric properties of the N-sulfonyl substituent have a profound impact on reaction kinetics. The mesityl group in this compound is particularly noteworthy. Kinetic studies on the reaction of piperidine with nitrophenyl esters of arenesulfonic acids demonstrated a significant rate decrease when moving from p-toluenesulfonate to mesitylenesulfonate. acs.org This retardation is attributed to the steric hindrance from the two ortho-methyl groups on the mesityl ring, which impedes the approach of the nucleophile to the sulfur center. acs.org This "miserable effect of ortho-methyl groups" highlights the critical role that the bulky mesityl substituent plays in controlling the reactivity at the sulfonyl center. acs.org
The structure of the transition state is heavily influenced by the N-sulfonyl group. The electron-withdrawing nature of the sulfonyl group is critical for activating the C=N bond, making the iminium carbon highly electrophilic and susceptible to nucleophilic attack. usm.edu For this compound, the transition state would be significantly affected by the steric bulk of the mesityl group. The two ortho-methyl groups create a sterically hindered environment around the sulfonyl moiety. This steric crowding would influence the preferred conformation of the reacting molecule in the transition state, potentially raising its energy and thus slowing the reaction rate, as observed in kinetic studies. acs.org
In the intramolecular cyclization step, the molecule must adopt a specific geometry to allow for the effective overlap of the orbitals of the nucleophile (e.g., an aryl ring or an alkene) and the electrophilic iminium carbon. The bulky mesityl group would impose significant conformational constraints, affecting the ease with which this geometry is achieved. Computational studies are often employed to model these transition states, calculating their energies and geometries to rationalize experimentally observed reaction outcomes and selectivities.
Advanced Research Directions and Future Outlook in N Mesitylsulfonyl Piperidine Chemistry
Design Principles for Novel N-Mesitylsulfonyl Piperidine (B6355638) Derivatives with Enhanced Reactivity or Selectivity
The rational design of novel N-mesitylsulfonyl piperidine derivatives with tailored reactivity and selectivity is a cornerstone of modern drug discovery and materials science. The inherent properties of the 1-(Mesitylsulfonyl)piperidine core, such as its conformational rigidity and the electronic influence of the sulfonyl group, provide a solid foundation for further functionalization.
The mesitylsulfonyl group plays a crucial role in modulating the biological activity of piperidine-containing molecules. Its bulky nature can enhance subtype selectivity by promoting specific hydrophobic interactions within receptor binding pockets. rsc.org Furthermore, the sulfonamide functionality can improve metabolic stability compared to a primary amine, a desirable trait in drug candidates. rsc.org Structure-activity relationship (SAR) studies on related piperidine derivatives have demonstrated that modifications to the aryl group of the sulfonyl moiety can significantly impact biological potency. For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the sulfonamide and its ability to participate in non-covalent interactions like π-π stacking. researchgate.net
The design of new derivatives often focuses on introducing substituents at various positions of the piperidine ring. The choice of protecting group on the piperidine nitrogen, such as Boc or a brosyl group, can direct the site-selectivity of C-H functionalization reactions, allowing for the introduction of functional groups at the C2, C3, or C4 positions. nih.gov The stereoselective synthesis of these substituted piperidines is of paramount importance, as the spatial arrangement of substituents can dramatically affect biological activity. mdpi.com For example, rhodium-catalyzed C-H insertion and cyclopropanation reactions have been employed for the site-selective and stereoselective synthesis of positional analogues of bioactive molecules. nih.gov
The following table summarizes key design principles and their expected impact on the properties of N-mesitylsulfonyl piperidine derivatives:
| Design Principle | Targeted Property | Rationale |
| Modification of the Aryl Sulfonyl Group | Enhanced Selectivity, Modulated Potency | The steric and electronic nature of the aryl group influences binding affinity and metabolic stability. rsc.org |
| Site-Selective C-H Functionalization | Introduction of Novel Functionality | Strategic placement of substituents on the piperidine ring allows for the exploration of new chemical space and structure-activity relationships. nih.govresearchgate.net |
| Stereocontrolled Synthesis | Improved Biological Activity | The specific 3D arrangement of atoms is often critical for optimal interaction with biological targets. mdpi.com |
| Introduction of Bulky Substituents | Increased Potency and Selectivity | Large, apolar moieties on the piperidine linker can lead to more potent and selective compounds. nih.gov |
Integration of N-Mesitylsulfonyl Piperidines in Cascade and Multicomponent Reactions for Skeletal Diversity
Cascade and multicomponent reactions (MCRs) represent powerful strategies for the rapid construction of complex molecular architectures from simple starting materials, aligning with the principles of atom and step economy. nih.gov The integration of the N-mesitylsulfonyl piperidine scaffold into these reactions opens up avenues for the synthesis of a wide array of structurally diverse compounds with potential biological activities.
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are particularly well-suited for generating libraries of compounds for high-throughput screening. acs.orgrsc.org For instance, one-pot, three-component reactions involving an aldehyde, an amine, and a β-ketoester can efficiently produce highly functionalized piperidines. researchgate.net The N-mesitylsulfonyl group can be incorporated either in one of the starting materials or introduced in a subsequent step. The use of organocatalysts, such as p-sulfonic acid calix[n]arenes, has been shown to be effective in promoting these reactions, offering advantages like recyclability and environmental benignity. conicet.gov.ar
Cascade reactions, which involve a sequence of intramolecular transformations, enable the construction of complex polycyclic systems in a single operation. nih.govnih.gov The N-sulfonyl group can act as a control element, influencing the reactivity and stereochemical outcome of the cyclization steps. For example, N-sulfonyl-1-aza-1,3-dienes can participate in inverse-electron-demand Diels-Alder reactions to yield highly functionalized piperidine derivatives with excellent endo-selectivity. nih.gov The development of base-mediated cascade reactions has also led to the synthesis of complex polycyclic systems, generating multiple new bonds and stereocenters in a single transformation. nih.gov
The table below provides examples of cascade and multicomponent reactions that can be adapted for the synthesis of diverse skeletons based on the N-mesitylsulfonyl piperidine core.
| Reaction Type | Key Reactants | Resulting Scaffold | Potential Advantages |
| Pseudo-Five Component Reaction | β-ketoesters, aromatic aldehydes, arylamines | Densely functionalized piperidines | High atom economy, good yields, mild conditions. conicet.gov.ar |
| Inverse-Electron-Demand Diels-Alder | N-sulfonyl-1-aza-1,3-dienes, vinyl ethers | Functionalized piperidines | High endo-selectivity, good enantioselectivities. nih.gov |
| Base-Mediated Cascade Cyclization | Malonate esters, acrolein | Polycyclic systems | Generation of multiple bonds and stereocenters in one step. nih.gov |
| Piperidine-Promoted Three-Component Reaction | Ammonium acetate, isatins, dicarbonyl compounds | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives | High diastereoselectivity, construction of complex spiro-systems. beilstein-journals.org |
Sustainable Synthesis Approaches for N-Mesitylsulfonyl Piperidine Scaffolds, Including Green Chemistry Methodologies
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly being integrated into the synthesis of pharmaceutical intermediates and other valuable compounds. mdpi.com The development of sustainable methods for the synthesis of the N-mesitylsulfonyl piperidine scaffold is an active area of research, focusing on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
One of the key tenets of green chemistry is the replacement of hazardous organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many organic reactions. researchgate.net The synthesis of highly functionalized piperidines via one-pot multicomponent condensation reactions has been successfully demonstrated in water at room temperature, using biodegradable surfactants like sodium lauryl sulfate (B86663) (SLS) as a catalyst. researchgate.net Another promising approach is the use of recyclable room-temperature ionic liquids, such as L-proline nitrate, which can act as both the catalyst and the reaction medium. rsc.org
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. symeres.commt.com Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and enantioselectivity. symeres.com While specific examples of biocatalytic synthesis of this compound are still emerging, the potential for using enzymes like transaminases or ketoreductases for the asymmetric synthesis of functionalized piperidine precursors is significant. rsc.org
The following table highlights some green chemistry approaches applicable to the synthesis of N-mesitylsulfonyl piperidine scaffolds:
| Green Chemistry Approach | Methodology | Key Advantages |
| Use of Green Solvents | Reactions in water or ionic liquids. rsc.orgresearchgate.net | Reduced toxicity, improved safety, potential for catalyst recycling. |
| Recyclable Catalysts | Use of organocatalysts like p-sulfonic acid calix[n]arenes or solid-supported catalysts. conicet.gov.arua.es | Reduced waste, lower cost, simplified purification. |
| Biocatalysis | Employment of enzymes for selective transformations. nih.govmdpi.com | High selectivity, mild reaction conditions, environmentally benign. |
| Energy Efficiency | Microwave-assisted synthesis. | Reduced reaction times, often leading to higher yields and purities. |
Emerging Methodologies for Structural Modification and Diversification of Mesitylsulfonyl Piperidines
The continuous development of novel synthetic methodologies provides new tools for the structural modification and diversification of existing molecular scaffolds. For N-mesitylsulfonyl piperidines, emerging techniques like C-H functionalization and skeletal editing are opening up unprecedented opportunities for late-stage diversification and the creation of novel analogues.
C-H functionalization, the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. iitj.ac.inmdpi.com This approach allows for the introduction of new functional groups at positions that are otherwise difficult to access. For piperidines, rhodium-catalyzed C-H insertion reactions have been shown to be effective for site-selective functionalization at the C2, C3, or C4 positions, with the selectivity often controlled by the choice of catalyst and the protecting group on the nitrogen. yale.edunih.gov
Skeletal editing is a more recent and transformative approach that involves the precise insertion, deletion, or swapping of atoms within the core framework of a molecule. rsc.orgnih.govd-nb.info This allows for the fundamental remodeling of a molecular skeleton, providing access to novel scaffolds that would be challenging to synthesize through traditional methods. rsc.org For example, nitrogen insertion reactions can be used to expand a five-membered ring into a six-membered ring, potentially converting a pyrrolidine (B122466) derivative into a piperidine. acs.orgchemrxiv.org While the application of skeletal editing directly to this compound is still in its infancy, the potential to create novel heterocyclic systems from this scaffold is immense.
The table below summarizes some of the emerging methodologies for the diversification of the N-mesitylsulfonyl piperidine scaffold.
| Methodology | Description | Potential Applications |
| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. mdpi.comrsc.org | Late-stage diversification, synthesis of novel analogues with altered properties. |
| Skeletal Editing | Insertion, deletion, or exchange of atoms within the molecular core. rsc.orgnih.gov | Generation of novel heterocyclic systems, rapid exploration of new chemical space. |
| Photoredox Catalysis | Use of light to initiate radical-based transformations. iitj.ac.in | Mild and selective functionalization under environmentally friendly conditions. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. rsc.org | Improved reaction control, scalability, and safety. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(Mesitylsulfonyl)piperidine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of piperidine derivatives using mesitylsulfonyl chloride. Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are used to neutralize HCl byproducts and accelerate the reaction .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity .
- Data Table :
| Reaction Component | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | >80% |
| Base | Triethylamine | 75–85% |
| Temperature | 0–25°C | Reduces by-products |
Q. How is this compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify sulfonyl and piperidine moieties. Key signals: mesityl protons (δ 6.8–7.2 ppm) and piperidine CH groups (δ 1.4–2.6 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 283.1) .
- Reproducibility Tip : Include internal standards (e.g., deuterated solvents for NMR) and triplicate runs for HPLC .
Q. What are the known biological targets or mechanisms of action for this compound in current research?
- Methodological Answer :
- Enzyme Inhibition : The mesitylsulfonyl group acts as a hydrogen bond acceptor, targeting kinases (e.g., PI3K) or proteases. Assays include fluorescence-based enzymatic activity tests .
- Receptor Binding : Piperidine derivatives modulate σ receptors or NMDA subtypes. Radioligand displacement assays (e.g., H-DTG for σ receptors) quantify affinity .
Advanced Research Questions
Q. What strategies are effective in optimizing the sulfonylation step during synthesis to minimize by-products?
- Methodological Answer :
- Stepwise Addition : Slow addition of mesitylsulfonyl chloride reduces exothermic side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield by 10–15% .
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., over-sulfonylated products) and adjust stoichiometry .
Q. How can researchers address discrepancies in pharmacological activity data across studies involving piperidine derivatives?
- Methodological Answer :
- Assay Standardization : Use USP reference standards (e.g., risperidone analogs) for cross-lab validation .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., 10 μM reference inhibitors) .
- Meta-Analysis : Pool data from >3 independent studies and apply statistical models (e.g., random-effects) to resolve contradictions .
Q. What analytical techniques are recommended for resolving complex mixtures in reactions involving this compound?
- Methodological Answer :
- 2D Chromatography : Combine ion-exchange and reverse-phase HPLC for challenging separations .
- Chiral HPLC : Use amylose-based columns to resolve enantiomers if asymmetric synthesis is attempted .
- X-ray Crystallography : Confirm stereochemistry of crystalline intermediates .
Q. How do structural modifications to the mesitylsulfonyl group affect the compound's reactivity and bioactivity?
- Methodological Answer :
- Electron-Withdrawing Groups : Fluorine substitution on the mesityl ring increases metabolic stability but may reduce solubility. LogP values rise by ~0.5 units per fluorine .
- Steric Effects : Bulky substituents (e.g., tert-butyl) hinder enzyme binding, reducing IC by 2–3 orders of magnitude .
- Data Table :
| Substituent | LogP | Solubility (mg/mL) | IC (nM) |
|---|---|---|---|
| -H | 2.1 | 5.2 | 120 |
| -F | 2.6 | 3.8 | 90 |
| -CF | 3.0 | 1.1 | 450 |
Safety and Compliance
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis .
- Toxicity Data : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). LD (rat) >500 mg/kg .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
